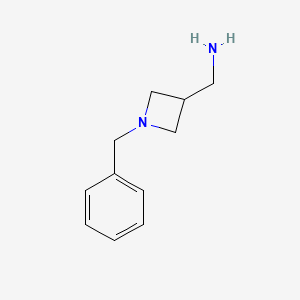

![molecular formula C6H7ClN2O B595835 O-[(6-chloropyridin-2-yl)methyl]hydroxylamine CAS No. 184870-71-1](/img/structure/B595835.png)

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

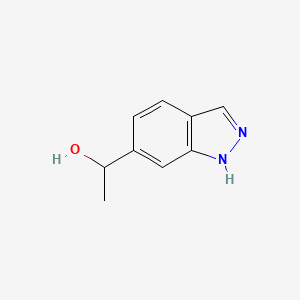

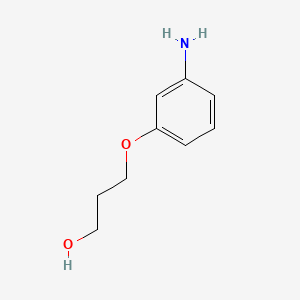

“O-[(6-chloropyridin-2-yl)methyl]hydroxylamine” is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.585 . This product is intended for research use only.

Synthesis Analysis

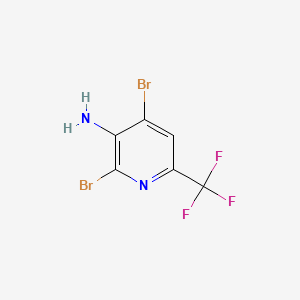

While specific synthesis methods for “this compound” were not found, substituted pyridines with diverse functional groups are synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction .Molecular Structure Analysis

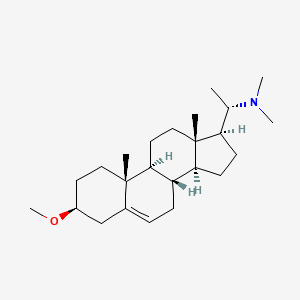

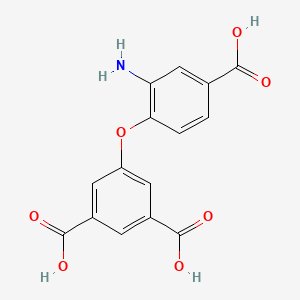

The molecular structure of “this compound” consists of a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Scientific Research Applications

Antitumor Activity

Hydroxylamine and its related compounds have been examined for their effects on the growth of various transplanted mouse tumors and a rat tumor. It was found that hydroxyurea and its derivatives significantly retarded the growth of multiple tumors. The study highlighted the importance of the tautomerism of the —CO.NH(OH) group in determining antitumor activity, suggesting that the biologically active form of these drugs might be the less stable syn isomer (Tarnowski et al., 1966).

Acetylcholinesterase Reactivation

Research has shown that compounds such as HI-6, which shares a structural similarity with O-[(6-chloropyridin-2-yl)methyl]hydroxylamine, are effective in reactivating acetylcholinesterase inhibited by organophosphates. This is particularly important in the treatment of poisoning by nerve agents like sarin and soman (Shiloff & Clement, 1987), (Clement, 1982).

Metabolic Activation

Studies involving the metabolic activation of mutagenic compounds like tryptophan-pyrolysate mutagen (Trp-P-2) have shown the formation of active metabolites by rat liver microsomes. These active metabolites, formed by cytochrome P-450, have been indicated to increase mutation frequency in specific bacterial strains (Yamazoe et al., 1980).

Bone Turnover Studies

The compound KW-8232, which has a structural component similar to this compound, was studied for its effects on bone turnover in ovariectomized rats. The results indicated that KW-8232 effectively decreased bone loss in these models by suppressing bone resorption (Uchii et al., 1998).

Safety and Hazards

Properties

IUPAC Name |

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-6-3-1-2-5(9-6)4-10-8/h1-3H,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCYCCWEXWKKIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B595755.png)

![methyl 2-{[2-(4-methoxyphenyl)ethyl]amino}acetate](/img/no-structure.png)

![(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B595763.png)

![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)

![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)